Amyloid beta-protein (25-35) amide

Neurotoxicity Amyloid Aggregation Alzheimer's Disease Modeling

Amyloid β-protein (25-35) amide is an 11-amino-acid synthetic peptide featuring a critical C-terminal carboxamide modification that profoundly suppresses amyloidogenic fibril formation while preserving dose-dependent neurotoxic activity. This structural differentiation enables clean, reproducible assays probing oligomer-specific mechanisms and glycine-independent NMDA receptor effects—free from confounding large fibril aggregates. Supplied as lyophilized powder (TFA salt), it is the definitive choice for high-throughput screening, time-resolved aggregation studies, and mechanistic neurotoxicity research demanding controlled aggregation kinetics.

Molecular Formula C45H82N14O13S
Molecular Weight 1059.296
CAS No. 147490-49-1
Cat. No. B589909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid beta-protein (25-35) amide
CAS147490-49-1
Molecular FormulaC45H82N14O13S
Molecular Weight1059.296
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN
InChIInChI=1S/C45H82N14O13S/c1-9-24(5)36(44(71)51-21-35(64)53-29(17-23(3)4)41(68)55-27(38(49)65)14-16-73-8)59-45(72)37(25(6)10-2)58-39(66)26(7)52-34(63)20-50-40(67)28(13-11-12-15-46)56-42(69)30(18-32(48)61)57-43(70)31(22-60)54-33(62)19-47/h23-31,36-37,60H,9-22,46-47H2,1-8H3,(H2,48,61)(H2,49,65)(H,50,67)(H,51,71)(H,52,63)(H,53,64)(H,54,62)(H,55,68)(H,56,69)(H,57,70)(H,58,66)(H,59,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1
InChIKeyRDYXSAAQWCBCIY-SLVFWPMISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid beta-protein (25-35) amide (CAS 147490-49-1): A C-Terminally Amidated Aβ Fragment with Decoupled Aggregation and Neurotoxicity


Amyloid beta-protein (25-35) amide (Aβ25-35-NH₂, CAS 147490-49-1) is an 11-amino-acid synthetic peptide representing the biologically active, neurotoxic core domain of the full-length amyloid-β peptides Aβ1-40 and Aβ1-42 [1]. This amidated derivative is distinguished by a critical C-terminal modification: replacement of the native carboxyl group with a carboxamide (-CONH₂). This structural alteration profoundly suppresses the peptide's inherent amyloidogenic (fibril-forming) capacity while preserving its dose-dependent neurotoxic activity, which is mediated through apoptotic pathways, oxidative stress induction, and modulation of excitatory amino acid receptors including the NMDA receptor complex [1][2][3]. The compound is supplied as a lyophilized powder, typically as a trifluoroacetate (TFA) salt, with a molecular formula of C₄₅H₈₂N₁₄O₁₃S and a molecular weight of approximately 1059.3 g/mol [4][5].

Why Aβ25-35 Free Acid and Other Fragments Cannot Substitute for Amyloid beta-protein (25-35) amide in Experimental Design


Simple substitution of Aβ25-35 amide with the non-amidated free acid (Aβ25-35-COOH), full-length Aβ1-42, or scrambled sequences introduces critical experimental confounds that undermine data reproducibility and mechanistic interpretation. The C-terminal amidation in Aβ25-35-NH₂ fundamentally alters the peptide's aggregation kinetics, secondary structure ensemble, and specific pharmacological interactions at the NMDA receptor without altering its core neurotoxic potency [1][2][3]. Consequently, assays designed to probe neurotoxicity mechanisms independent of large fibril formation, or those requiring defined, slower aggregation kinetics for time-resolved studies, cannot be reliably performed with the rapidly aggregating free acid form. Furthermore, full-length Aβ1-42 operates through distinct oxidative stress mechanisms and exhibits slower toxicity kinetics compared to the Aβ25-35 fragment, while scrambled sequences like Aβ35-25 lack the specific β-sheet forming propensity and in vivo bioactivity required for AD-relevant modeling [4][5].

Quantitative Differentiation of Amyloid beta-protein (25-35) amide: Evidence-Based Comparisons Against Key Analogs


Preserved Neurotoxic Potency Despite Drastic Reduction in Amyloidogenic (Fibril-Forming) Capacity

In a direct head-to-head comparison using primary cultures of fetal rat hippocampal neurons, Aβ25-35-NH₂ (amidated) and Aβ25-35-COOH (non-amidated free acid) reduced neuronal viability in a dose-related manner from 10 to 100 µM with no statistically significant difference in potency between the two forms. In stark contrast, electron microscopy of culture media after 7 days of incubation with neuronal cells revealed a high level of fibrillogenic activity for Aβ25-35-COOH, whereas Aβ25-35-NH₂ exhibited an almost total absence of fibrils. Thioflavin S staining further confirmed this dichotomy: only cultures exposed to the non-amidated peptide exhibited intense staining associated with neuronal membranes [1].

Neurotoxicity Amyloid Aggregation Alzheimer's Disease Modeling Peptide Chemistry

Slower Aggregation Kinetics and Altered Secondary Structure Ensemble Relative to Non-Amidated Aβ25-35

Molecular dynamics (MD) simulations of Aβ25-35 trimer aggregation directly compared amidated and non-amidated systems. Amidation of the C-terminal resulted in slower aggregation kinetics compared to the free acid form. Structurally, amidated systems favored parallel chain arrangements, whereas non-amidated systems were dominated by antiparallel chains. A quantitative shift in secondary structure content was observed: amidated systems exhibited a higher α-helix content with a corresponding decrease in β-sheet content relative to non-amidated systems [1]. These in silico findings align with experimental reports of decreased fibrillation activity for the amidated peptide [2].

Molecular Dynamics Peptide Aggregation Secondary Structure Computational Chemistry

Differential Pharmacological Activity at the NMDA Receptor Glycine Site

In a direct comparative study of radioligand binding to rat cortical membranes, Aβ25-35-COOH (non-amidated) produced an inhibition of [³H]MK-801 binding stimulated by high glycine, whereas Aβ25-35-NH₂ (amidated) did not exhibit this inhibitory effect. However, both peptide forms enhanced [³H]MK-801 binding when stimulated by low glycine in a dose-dependent manner [1]. In a separate study, both Aβ25-35-NH₂ and Aβ25-35-COOH at 10 µM inhibited [³H]glutamate binding to NMDA receptor agonist sites by approximately 25% and 20%, respectively, and inhibited [³H]glycine binding by 75% and 70%, respectively [2].

NMDA Receptor Radioligand Binding Neuropharmacology Excitotoxicity

More Rapid Toxicity and Greater Oxidative Damage Induction Compared to Full-Length Aβ1-42

A comparative study of oxidative stress mechanisms reported that the truncated Aβ25-35 peptide is more rapidly toxic and causes more oxidative damage than the parent full-length Aβ1-42 peptide. The study further demonstrated that this enhanced toxicity is critically dependent on the C-terminal position of the methionine residue (Met35). When valine (the next residue in the Aβ1-42 sequence) is appended to form Aβ25-36, the resulting peptide is neither toxic to cultured neurons nor does it induce oxidative damage [1].

Oxidative Stress Comparative Toxicology Peptide Fragment Alzheimer's Disease

Selective Inhibition of Mitochondrial Cytochrome c Oxidase Not Observed with Reverse Sequence Peptide

An in vitro study of mitochondrial function demonstrated that Aβ25-35 selectively inhibits cytochrome c oxidase (COX, Complex IV) activity. In contrast, the reverse sequence peptide Aβ35-25, which contains the identical amino acid composition but in reversed order, exhibited no such inhibitory effect on COX activity [1]. This finding underscores the sequence-specific, rather than merely composition-dependent, nature of Aβ25-35's mitochondrial toxicity.

Mitochondrial Dysfunction Cytochrome c Oxidase Enzyme Inhibition Alzheimer's Disease

Sequence-Specific Induction of Systemic Metabolic Perturbations In Vivo

In an in vivo rat model, infusion of Aβ25-35 into the mediobasal hypothalamus resulted in a significant increase in circulating glucose levels, attributable to enhanced hepatic glucose production. Crucially, this metabolic perturbation was entirely absent when the scrambled sequence counterpart of Aβ25-35 was infused under identical conditions [1].

In Vivo Pharmacology Glucose Metabolism Hypothalamus Metabolic Disorder

Optimal Research Applications for Amyloid beta-protein (25-35) amide Leveraging Validated Differential Properties


Mechanistic Studies of Oligomer-Mediated Neurotoxicity Independent of Large Fibril Formation

This scenario is directly supported by the evidence that Aβ25-35 amide retains full neurotoxic potency (dose-dependent viability reduction in hippocampal neurons) while exhibiting an almost total absence of fibril formation and Thioflavin S staining [1]. Researchers investigating the toxic effects of soluble oligomers or early aggregation intermediates can use this amidated peptide to minimize confounding variables introduced by large, insoluble amyloid fibrils. This is critical for studying specific oligomer-receptor interactions or intracellular signaling pathways triggered by Aβ.

Time-Resolved Aggregation Kinetics and Early Oligomer Characterization

Based on molecular dynamics simulations demonstrating that amidation slows the aggregation kinetics of Aβ25-35 [1], and experimental confirmation of reduced fibrillation [2], this peptide is uniquely suited for assays requiring controlled, slower aggregation. Examples include time-lapse microscopy of oligomer assembly, size-exclusion chromatography analysis of early aggregation states, and screening of small-molecule inhibitors targeting the initial steps of Aβ self-assembly. The predictable kinetic profile enhances reproducibility in these experiments.

Dissecting Glycine-Independent vs. Glycine-Dependent NMDA Receptor Modulation

The selective pharmacological profile of Aβ25-35 amide at the NMDA receptor—specifically, its lack of inhibition of [³H]MK-801 binding under high glycine conditions, in contrast to the free acid form [1]—enables researchers to parse out the contributions of different NMDA receptor modulatory sites to Aβ-induced excitotoxicity. Using the amidated form allows for the isolation of glycine-independent NMDA receptor effects, a distinction that is blurred when using the non-amidated peptide.

High-Throughput Screening for Rapid Aβ-Induced Cytotoxicity and Oxidative Stress

Given the evidence that the Aβ25-35 fragment induces toxicity more rapidly and causes greater oxidative damage than full-length Aβ1-42 [1], the amidated derivative (which retains this potency [2]) is the optimal reagent for high-throughput screening campaigns. Its accelerated kinetics enable shorter assay incubation times, increasing throughput for large compound libraries. The robust oxidative stress signal improves assay window and sensitivity for detecting protective compounds.

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